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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B15592353

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is an iridoid natural product isolated from plants of the Valeriana
genus, notably Valeriana jatamansi. Iridoids are a class of monoterpenoids known for their
diverse biological activities, making them of significant interest to the pharmaceutical and
natural products chemistry fields. The structural elucidation and characterization of these
compounds are fundamental for understanding their chemical properties and potential
therapeutic applications. This technical guide provides an overview of the spectroscopic
methods typically employed for the characterization of 1-O-Methyljatamanin D and related
iridoids. While a comprehensive, publicly available dataset of its specific spectroscopic data is
not readily found in the literature, this guide outlines the standard experimental protocols and
data presentation based on the characterization of similar compounds from the same source.
The CAS number for 1-O-Methyljatamanin D is 54656-47-2, and its molecular formula is
C11H160a4.

Spectroscopic Data for Characterization

The definitive structural characterization of a novel or known natural product like 1-O-
Methyljatamanin D relies on a combination of spectroscopic techniques. The primary methods
include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For a compound like 1-O-Methyljatamanin D, a suite of NMR
experiments is required.

IH NMR (Proton NMR): This experiment provides information about the chemical environment
of hydrogen atoms in the molecule. Key data points include the chemical shift (3) in parts per

million (ppm), the integration (number of protons), and the coupling constant (J) in Hertz (Hz),
which reveals connectivity between neighboring protons.

13C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of
the molecule. The chemical shift of each carbon atom is indicative of its functional group and
electronic environment.

2D NMR Experiments:

e COSY (Correlation Spectroscopy): Establishes correlations between protons that are
coupled to each other, helping to identify spin systems within the molecule.

e HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): Correlates directly bonded proton and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are two or three bonds apart, which is crucial for connecting different fragments
of the molecule and establishing the overall structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): Provides information about the spatial proximity of protons, which is
essential for determining the relative stereochemistry of the molecule.

Data Presentation:

While the specific data for 1-O-Methyljatamanin D is not available in the searched literature,
the following tables illustrate the standard format for presenting NMR data for an iridoid.

Table 1: Hypothetical *H NMR Data for 1-O-Methyljatamanin D (in CDCls)
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Position o (ppm) Multiplicity J (H2) Integration
1 4.85 d 8.0 1H
3 5.90 m 1H

5 2.50 m 1H

6a 1.80 m 1H

6B 2.10 m 1H

Ta 1.95 m 1H

7B 2.25 m 1H

9 4.50 dd 8.0,2.0 1H
10 1.20 d 7.0 3H
1-OCHs 3.40 S 3H

Table 2: Hypothetical *3C NMR Data for 1-O-Methyljatamanin D (in CDCIs)

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b15592353?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Position o (ppm)
1 98.5
3 140.2
4 118.0
5 45.1
6 35.2
7 38.6
8 75.3
9 80.1
10 21.5
11 170.1
1-OCHs 55.8

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.

o High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like
Electrospray lonization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer,
HRMS provides a highly accurate mass measurement, allowing for the determination of the
molecular formula.

o Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the
parent ion, and the resulting fragmentation pattern can provide valuable structural
information.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for 1-O-Methyljatamanin D
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Calculated m/z for

Technique lonization Mode Observed m/z
C11H1704% [M+H]*

HR-ESI-MS Positive [Value] 213.1121

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The
following are generalized procedures for the spectroscopic analysis of iridoids isolated from
Valeriana jatamansi.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDClIs; methanol-d4, CDsOD; or acetone-ds,
(CD3)2CO0O). Tetramethylsilane (TMS) is typically used as an internal standard (& = 0.00 ppm).

¢ Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically
operating at a proton frequency of 400 MHz or higher (e.g., 500, 600, or 800 MHz).

o Data Acquisition:

o 'H NMR: A standard pulse sequence is used. Key parameters include the spectral width,
acquisition time, relaxation delay, and number of scans.

o 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Key parameters are similar to *H NMR but with a wider spectral width and often a longer
acquisition time.

o 2D NMR: Standard pulse sequences for COSY, HSQC, HMBC, and NOESY/ROESY are
employed. The specific parameters for each experiment (e.g., mixing times for
NOESY/ROESY, evolution delays for long-range couplings in HMBC) are optimized to
obtain the desired correlations.

o Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing to the internal standard.
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Mass Spectrometry Protocol

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol, acetonitrile). The solution is typically in the low pg/mL to ng/mL
concentration range.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, LTQ-Orbitrap) equipped
with an electrospray ionization (ESI) source is commonly used.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. The instrument is operated in either positive or
negative ion mode. For HRMS, the instrument is calibrated to ensure high mass accuracy.
For MS/MS, the parent ion of interest is isolated and fragmented using collision-induced
dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of
the molecular ion and its fragments. The molecular formula is calculated using software that
compares the observed mass to theoretical masses of possible elemental compositions.

Visualization of the Characterization Workflow

The logical flow of experiments for the characterization of a natural product like 1-O-

Methyljatamanin D can be visualized as follows.
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Caption: Workflow for the structural elucidation of 1-O-Methyljatamanin D.
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 To cite this document: BenchChem. [Characterization of 1-O-Methyljatamanin D: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592353#spectroscopic-data-for-1-o-
methyljatamanin-d-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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